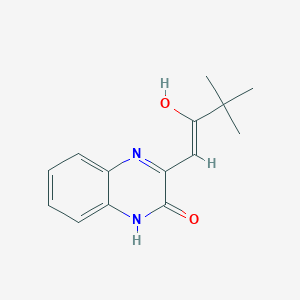
Phenethyl rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl rutinoside, also known as 1, 2-hexadecanediol or cetyl glycol, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenethyl rutinoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenethyl rutinoside is primarily located in the cytoplasm. Outside of the human body, phenethyl rutinoside can be found in citrus and pomegranate. This makes phenethyl rutinoside a potential biomarker for the consumption of these food products.
Scientific Research Applications
Biotransformation in Food Analysis : Phenethyl rutinoside can be synthesized through transglycosylation reactions involving enzymes like α-rhamnosyl-β-glucosidase. This process is significant in the analytical analysis of plant-based foods, particularly in aroma modulation of fermented foods (Minig et al., 2011).
Antioxidant and Anti-Cancer Properties : Cyanidin-3-rutinoside, a related compound, has shown potential in leukemia therapy due to its selective cytotoxic effects on leukemic cells and not on normal human cells. This is attributed to the induction of apoptosis through oxidative stress (Feng et al., 2007).
Cyclooxygenase Inhibition and Antioxidant Activity : In a study on Hosta plantaginea, phenethyl rutinoside demonstrated moderate cyclooxygenase inhibition activities. This finding suggests potential therapeutic applications in managing inflammation-related conditions (Yang et al., 2017).
Antiviral Applications : Phenethyl rutinoside, synthesized through enzymatic processes, has shown increased antiviral activity, particularly against feline calicivirus, a surrogate for noroviruses. This highlights its potential in developing antiviral agents (Katayama et al., 2013).
Bioavailability and Antioxidant Efficiency : Rutin, closely related to phenethyl rutinoside, has been studied for its bioavailability and potential antioxidant effects in human supplementation studies. Though it significantly elevated plasma flavonoid levels, the impact on plasma antioxidant status was not significant (Boyle et al., 2000).
Anti-Inflammatory Effects : Kaempferol-3-O-β-rutinoside has demonstrated anti-inflammatory effects in lipopolysaccharide-stimulated cells by inhibiting nitric oxide activity and downregulating inflammation-related cytokines. This indicates its potential in pharmacological research focusing on inflammation (Hwang et al., 2019).
Effect on Apoptosis in Cancer Cells : Studies on flavonoids, including phenethyl isothiocyanate, show that they can induce apoptosis in cancer cells through ROS generation and activation of caspases. This suggests potential therapeutic applications in cancer treatment (Shoaib et al., 2021).
properties
CAS RN |
88510-08-1 |
|---|---|
Product Name |
Phenethyl rutinoside |
Molecular Formula |
C20H30O10 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3 |
InChI Key |
OKUGUNDXBGUFPA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



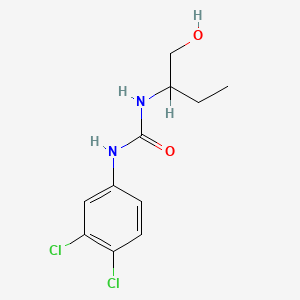
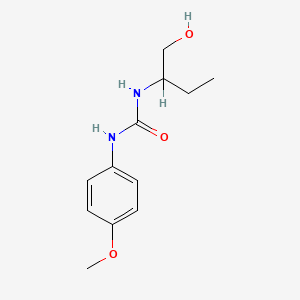
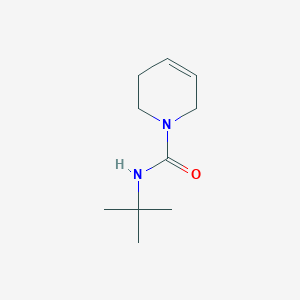

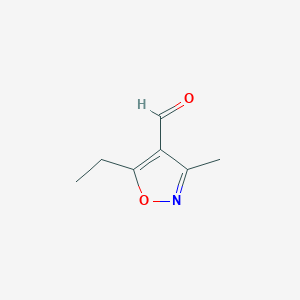
![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)
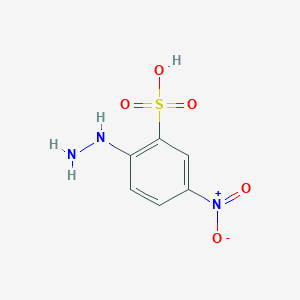
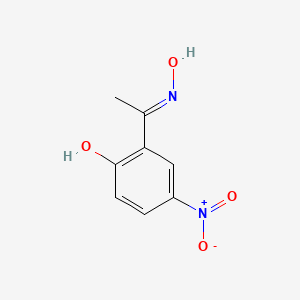
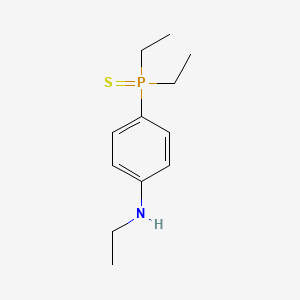
![5-[(4,6-Dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B1661098.png)

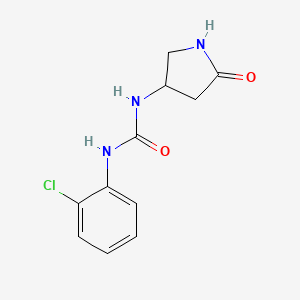
![1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide](/img/structure/B1661102.png)
